molecular formula C5H7NO B8412083 N-methyl-2-pyrrolinone

N-methyl-2-pyrrolinone

Cat. No.: B8412083
M. Wt: 97.12 g/mol
InChI Key: OFKCMFHRODHIGA-UHFFFAOYSA-N
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Description

N-Methyl-2-pyrrolinone (NMP), also known as 1-methyl-2-pyrrolidinone or N-methylpyrrolidone, is a polar aprotic solvent with the chemical formula C₅H₉NO and CAS number 872-50-4 . It is a clear, colorless liquid with a distinctive fish-like odor and a density of 0.8700 g/cm³ . NMP is widely used in industrial and research settings due to its high solvency power, thermal stability (boiling point ~202°C), and miscibility with water and organic solvents . Key applications include its use as a reaction medium in polymer synthesis, pharmaceutical manufacturing, and electronics cleaning .

Properties

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

1-methyl-2H-pyrrol-3-one

InChI

InChI=1S/C5H7NO/c1-6-3-2-5(7)4-6/h2-3H,4H2,1H3

InChI Key

OFKCMFHRODHIGA-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)C=C1

Origin of Product

United States

Scientific Research Applications

Solubilization and Drug Delivery

NMP is widely recognized for its ability to solubilize a variety of pharmaceutical compounds, making it an essential excipient in drug formulation. Its unique physicochemical properties allow it to enhance the solubility and bioavailability of poorly water-soluble drugs. Studies have shown that NMP can act as a penetration enhancer, improving drug absorption through biological membranes .

Table 1: Comparison of Solubilization Efficacy of NMP with Other Solvents

SolventSolubilization EfficacyToxicity Profile
N-Methyl-2-pyrrolidoneHighLow
Dimethyl sulfoxide (DMSO)ModerateModerate
EthanolLowLow

Anti-inflammatory Properties

Recent research has identified NMP as a bioactive compound with anti-inflammatory effects. In vivo studies demonstrated that NMP enhances the expression of KLF2, a transcription factor associated with reduced inflammation in endothelial cells. This mechanism suggests potential therapeutic applications for NMP in treating inflammatory diseases such as atherosclerosis .

Case Study: Atherosclerosis Treatment

  • Objective : To evaluate the efficacy of NMP in reducing inflammation in atherosclerosis models.
  • Results : Mice treated with NMP showed decreased monocyte adhesion and reduced levels of inflammatory cytokines compared to control groups, indicating its potential as an adjunct therapy in vascular diseases .

Chemical Synthesis

NMP is utilized as a solvent in various chemical reactions, particularly in the synthesis of polymers and other complex organic compounds. Its ability to dissolve both polar and nonpolar substances makes it ideal for reactions requiring diverse reactants.

Table 2: Industrial Uses of NMP

ApplicationDescription
Polymer ProductionUsed as a solvent for polymerization processes
Paints and CoatingsActs as a solvent for resins and coatings
ElectronicsEmployed in the production of electronic components

Nanomaterials Dispersions

NMP is effective in maintaining the dispersion of nanomaterials, which is crucial for applications in electronics and materials science. Its solvent properties help stabilize nanoparticles, enhancing their performance in various applications .

Toxicity and Safety Profile

While NMP is generally regarded as safe when used within established guidelines, studies have indicated potential reproductive toxicity at high exposure levels. Long-term studies have shown no significant carcinogenic effects; however, caution is advised regarding occupational exposure .

Table 3: Summary of Toxicity Studies on NMP

Study TypeFindings
Acute ExposureMild irritant; no significant respiratory effects
Long-term ExposureNo carcinogenic effects observed in animal studies

Comparison with Similar Compounds

Physicochemical Properties

Property N-Methyl-2-pyrrolinone (NMP) N,N-Dimethylformamide (DMF) N,N-Dimethylacetamide (DMAc)
CAS Number 872-50-4 68-12-2 127-19-5
Molecular Formula C₅H₉NO C₃H₇NO C₄H₉NO
Density (g/cm³) 0.8700 0.944 0.937
Boiling Point (°C) ~202 153 166
Polarity Polar aprotic Polar aprotic Polar aprotic
Miscibility Water, organics Water, organics Limited water solubility

Key Findings :

  • NMP has a higher boiling point than DMF and DMAc, making it suitable for high-temperature reactions .
  • Unlike DMAc, NMP is fully miscible with water, enhancing its utility in aqueous-organic systems .

Research Insights :

  • In hydroboration-oxidation reactions, NMP’s stability under basic conditions outperforms DMF, which may hydrolyze .
  • NMP’s low volatility reduces workplace exposure risks compared to DMF .

Preparation Methods

Reaction Mechanism and Process Overview

The predominant industrial method involves a two-step reaction between γ-butyrolactone (GBL) and methylamine (MMA) under elevated temperature and pressure. The first step forms N-methyl-γ-hydroxybutanamide via nucleophilic attack of methylamine on GBL, followed by intramolecular cyclization and dehydration to yield NMP.

Reaction Equations:

  • GBL+CH3NH2N-Methyl-γ-hydroxybutanamide\text{GBL} + \text{CH}_3\text{NH}_2 \rightarrow \text{N-Methyl-γ-hydroxybutanamide}

  • N-Methyl-γ-hydroxybutanamideΔNMP+H2O\text{N-Methyl-γ-hydroxybutanamide} \xrightarrow{\Delta} \text{NMP} + \text{H}_2\text{O}

Industrial Process Optimization

  • Temperature and Pressure: Reactions occur at 240–285°C and 5.0–8.0 MPa.

  • Methylamine Excess: A molar ratio of 1.5–1.8 (MMA:GBL) ensures complete GBL conversion, simplifying distillation.

  • Catalyst-Free Operation: BASF’s process avoids catalysts, relying on thermal activation.

Table 1: Key Parameters for GBL-Based NMP Synthesis

ParameterRangeImpact on Yield/Purity
Temperature240–285°CHigher temps favor cyclization
Pressure5.0–8.0 MPaPrevents MMA volatilization
MMA:GBL Molar Ratio1.5–1.8Maximizes GBL conversion
Water Content5–10 wt%Enhances selectivity

γ-Butyrolactone Production Methods

GBL, the critical intermediate, is synthesized via:

  • Dehydrogenation of 1,4-Butanediol (BDO): Catalyzed by copper-zinc oxides at 200–250°C.

  • Hydrogenation of Maleic Anhydride: Mitsubishi’s method using palladium catalysts.

Alternative Route: Diammonium Succinate (DAS) and Methanol

Multistep Process for Renewable NMP

A novel pathway developed by PNNL converts bio-based DAS into NMP through four stages:

  • Thermal Ammonia Removal: DAS is heated to release ammonia, forming succinic acid.

  • Methanol Reaction: Succinic acid reacts with methanol to produce N-methyl succinimide (NMS) .

  • Distillation: NMS is purified via fractional distillation.

  • Catalytic Hydrogenation: NMS is hydrogenated to NMP using Rhodium catalysts (99% selectivity).

Advantages:

  • Utilizes renewable feedstocks (e.g., fermented succinate).

  • Avoids high-pressure conditions required in GBL routes.

Table 2: DAS-to-NMP Hydrogenation Conditions

ParameterValue
CatalystRhodium on Alumina
Temperature150–200°C
Pressure3.0–5.0 MPa H₂
NMS Conversion>99%

Catalytic Hydrogenation of N-Methylsuccinimide

Process Description

Partial hydrogenation of N-methylsuccinimide over nickel or palladium catalysts offers a less common but efficient route. This method is advantageous for integrating with maleic anhydride-derived feedstocks.

Reaction Equation:
N-Methylsuccinimide+H2NMP\text{N-Methylsuccinimide} + \text{H}_2 \rightarrow \text{NMP}

Performance Metrics

  • Catalyst Efficiency: Nickel catalysts achieve 85–90% yield at 180°C and 4.0 MPa.

  • Byproducts: 2-Pyrrolidone forms at higher water concentrations, requiring precise moisture control.

Acrylonitrile-Based Synthesis

Two-Step Hydrolysis and Methylation

Acrylonitrile reacts with methylamine to form β-methylaminopropionitrile , which undergoes hydrolysis and cyclization to NMP.

Reaction Pathway:

  • CH2=CHCN+CH3NH2β-Methylaminopropionitrile\text{CH}_2=\text{CHCN} + \text{CH}_3\text{NH}_2 \rightarrow \text{β-Methylaminopropionitrile}

  • Hydrolysis and cyclization at pH 10–12 yields NMP.

Challenges:

  • Lower yields (70–75%) compared to GBL routes.

  • Requires stringent pH control to avoid side reactions.

Industrial Challenges and Mitigation Strategies

Separation Difficulties

NMP and GBL have similar boiling points (202°C vs. 206°C), necessitating:

  • Reactive Distillation: Integration of reaction and separation units.

  • Steam Stripping: Removes residual MMA and water before fractional distillation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for NMP Synthesis

MethodYieldCostScalabilitySustainability
GBL + MMA99%LowHighModerate (fossil-based GBL)
DAS + Methanol95%MediumModerateHigh (bio-based DAS)
N-Methylsuccinimide H₂90%HighLowLow
Acrylonitrile Route75%MediumLowModerate

Q & A

Q. What validated analytical methods are recommended for quantifying NMP in laboratory environments?

The National Institute for Occupational Safety and Health (NIOSH) Method 1302 provides a gas chromatography (GC) protocol using nitrogen-phosphorous or flame ionization detectors. Key steps include sample desorption with 5% methanol in methylene chloride, calibration with reagent-grade NMP, and validation via peak area integration. Special precautions are required due to NMP’s irritant and teratogenic properties .

Q. What safety protocols should be prioritized when handling NMP in synthetic chemistry workflows?

NMP is classified as a Substance of Very High Concern (SVHC) under EU REACH regulations due to reproductive toxicity. Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Waste disposal should comply with EPA risk evaluation guidelines, which emphasize medium confidence in exposure models for lab-scale volumes .

Q. How does NMP’s solubility profile influence its utility as a solvent in polymer synthesis?

NMP’s high polarity (dielectric constant ~32) and aprotic nature make it ideal for dissolving polar polymers like polyimides and polyaramids. Its low volatility (boiling point: 202°C) allows for high-temperature reactions, though residual solvent removal requires vacuum distillation or azeotropic methods .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in NMP’s toxicity data across preclinical studies?

Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models can predict NMP’s metabolite interactions (e.g., 5-hydroxy-NMP). Discrepancies in teratogenicity thresholds (e.g., EPA vs. REACH) may arise from species-specific metabolic pathways, which can be clarified using in vitro hepatocyte assays coupled with physiologically based pharmacokinetic (PBPK) modeling .

Q. What experimental design considerations are critical for using NMP in peptide-mimetic drug delivery systems?

NMP’s role in synthesizing polypyrrolinone scaffolds requires strict control over backbone conformation via stereogenic monomers and intramolecular hydrogen bonding. For β-strand mimetics, iterative solid-phase synthesis with NMP as a swelling solvent for resin substrates (e.g., Wang resin) is recommended. Purity must be validated via GC to avoid side reactions .

Q. How can researchers optimize NMP replacement in green chemistry without compromising reaction efficiency?

Cyclic carbonate solvents (e.g., propylene carbonate) or ionic liquids (e.g., [BMIM][BF₄]) are potential substitutes. A tiered approach includes:

  • Screening solvents via Hansen solubility parameters.
  • Evaluating reaction kinetics under microwave or ultrasound activation.
  • Validating scalability using life cycle assessment (LCA) tools .

Q. What statistical methods are appropriate for analyzing dose-dependent neurotoxicity of NMP in rodent models?

Longitudinal dose-response studies should apply mixed-effects models to account for inter-individual variability. Neurobehavioral data (e.g., Morris water maze) require non-parametric tests (e.g., Kruskal-Wallis) if normality assumptions are violated. EPA guidelines recommend Bayesian hierarchical models for integrating historical control data .

Methodological Guidance

  • Data Contradiction Analysis : When conflicting toxicity data arise, cross-validate using orthogonal assays (e.g., transcriptomics for oxidative stress markers and traditional histopathology) .
  • Experimental Replication : Follow NIH preclinical guidelines, including blinding, randomization, and power analysis, to ensure reproducibility .

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